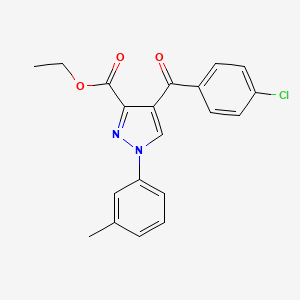
ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorobenzoyl group and a methylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone. In this case, the β-diketone is prepared by the Claisen condensation of ethyl acetoacetate with 4-chlorobenzoyl chloride.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3-methylphenyl group. This is typically achieved through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular signaling pathways and modulate gene expression.
Comparison with Similar Compounds
Ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Ethyl 4-(4-methylbenzoyl)-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate: Similar structure but has a methyl group instead of a chlorine atom on the benzoyl ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.
Properties
Molecular Formula |
C20H17ClN2O3 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
ethyl 4-(4-chlorobenzoyl)-1-(3-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-26-20(25)18-17(19(24)14-7-9-15(21)10-8-14)12-23(22-18)16-6-4-5-13(2)11-16/h4-12H,3H2,1-2H3 |
InChI Key |
YRAOEEVSQTYJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















